Tetrazole-aminopterin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127134-21-8 |
|---|---|
Molecular Formula |
C19H20N12O3 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C19H20N12O3/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(32)25-12(18(33)34)5-6-13-28-30-31-29-13/h1-4,8,12,22H,5-7H2,(H,25,32)(H,33,34)(H,28,29,30,31)(H4,20,21,23,26,27)/t12-/m0/s1 |
InChI Key |
IMRSBQGLWIOFSP-LBPRGKRZSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Synonyms |
gamma-tetrazole-aminopterin tetrazole-aminopterin |
Origin of Product |
United States |
Synthetic Methodologies for Tetrazole Aminopterin Analogues
General Synthetic Strategies for 5-Substituted 1H-Tetrazoles
The most prevalent and versatile method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide (B81097) source, typically sodium azide (NaN₃). researchgate.netnih.gov This reaction forms the stable, aromatic five-membered tetrazole ring. While the reaction can be performed by simply heating the reactants, various catalytic systems have been developed to improve reaction rates, yields, and safety, and to allow for milder conditions. acs.orgyoutube.comacs.org
The mechanism often involves the activation of the nitrile by a Lewis or Brønsted acid, making the carbon atom more electrophilic and susceptible to attack by the azide anion. youtube.comorganic-chemistry.org This leads to an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. organic-chemistry.org
Key approaches to this synthesis include:
Acid Catalysis: Both Lewis acids (e.g., zinc salts, aluminum chloride) and Brønsted acids (e.g., ammonium (B1175870) chloride, silica (B1680970) sulfuric acid) are effective catalysts. nih.govorganic-chemistry.orgtandfonline.com Zinc salts, in particular, are widely used and allow the reaction to proceed safely in water. organic-chemistry.org
Metal Catalysis: A variety of transition metal catalysts, including copper and cobalt complexes, have been shown to efficiently promote tetrazole formation. acs.orgjchr.org These catalysts can be used in homogeneous or heterogeneous systems, with heterogeneous catalysts like CoY zeolite offering advantages in terms of recovery and reusability. acs.org
Green Chemistry Approaches: To minimize the use of hazardous reagents and solvents, eco-friendly methods have been developed. These include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and utilizing heterogeneous or nanocatalysts that can be easily separated and recycled. jchr.orgbenthamdirect.comresearchgate.net
The choice of catalyst and reaction conditions depends on the specific nitrile substrate. The table below summarizes various catalytic systems used for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Amine Salts (e.g., Pyridine hydrochloride) | DMF | 110 | 8-24 h | tandfonline.com |
| Zinc(II) Salts (e.g., ZnCl₂, ZnBr₂) | Water or Isopropanol | 100-140 | 3-24 h | organic-chemistry.org |
| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | DMSO | Not specified | High yields | jchr.orgscielo.br |
| Silica Sulfuric Acid (SSA) | DMF | Not specified | High yields (72-95%) | nih.gov |
| CoY Zeolite (Heterogeneous) | DMF | 120 | 14 h | acs.org |
| Cuttlebone (Natural Heterogeneous) | DMSO | 110 | Rapid | rsc.org |
Specific Approaches for Constructing Folate-Based Tetrazole Analogues
The construction of complex molecules like tetrazole-aminopterin requires a multi-step approach that integrates the formation of the tetrazole ring with the assembly of the pteridine (B1203161) core and the glutamate (B1630785) side chain. The general strategy involves creating the key components—the pteridine ring, the p-aminobenzoic acid analogue, and the L-glutamate portion—and coupling them together.
A common synthetic pathway for aminopterin (B17811) analogues involves the preparation of a 6-bromomethyl-2,4-diaminopteridine hydrobromide intermediate. nih.gov This reactive intermediate can then be coupled with the side chain. To synthesize a tetrazole analogue, the p-aminobenzoyl-L-glutamate side chain must first be modified.
The synthesis can proceed via two main routes:
Late-Stage Tetrazole Formation: A precursor molecule, such as diethyl p-cyanobenzoyl-L-glutamate, is synthesized first. This nitrile-containing side chain is then coupled to the pteridine core. The final step involves the cycloaddition of sodium azide to the nitrile group to form the tetrazole ring.
Pre-Formed Tetrazole Side Chain Coupling: A benzoic acid derivative where the carboxylic acid at the para position is already replaced with a tetrazole ring (e.g., 4-(1H-tetrazol-5-yl)aniline) is synthesized. This tetrazole-containing building block is then coupled to L-glutamate via standard peptide coupling methods, followed by attachment to the pteridine core.
Research on analogues of methotrexate (B535133) (MTX) and aminopterin (AMT), where the γ-carboxyl group of the glutamate was replaced by a 1H-tetrazol-5-yl ring, demonstrates the feasibility of these approaches. researchgate.net The synthesis of these compounds confirms that the core biological activity can be retained, as the tetrazole ring acts as an effective bioisostere for the carboxylic acid. researchgate.net
Spectroscopic and Analytical Characterization Techniques in Analogue Synthesis
The synthesis of this compound analogues requires rigorous characterization at each step to confirm the structure and purity of the intermediates and the final product. A combination of spectroscopic and chromatographic methods is employed for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. researchgate.net
¹H NMR: Provides information on the number and environment of protons. For this compound analogues, specific signals corresponding to the protons on the pteridine ring, the aromatic protons of the benzoyl group, and the aliphatic protons of the glutamate side chain are expected. mdpi.com The formation of the tetrazole ring can sometimes be confirmed by the appearance of a characteristic signal for the C5-H proton, though in 5-substituted tetrazoles, the disappearance of the nitrile precursor signal is a key indicator. nih.gov
¹³C NMR: Used to identify all carbon atoms in the molecule, including the characteristic carbon of the tetrazole ring. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the progress of the cycloaddition reaction. The key diagnostic feature is the disappearance of the strong, sharp nitrile (C≡N) stretching band (around 2230 cm⁻¹) from the starting material and the disappearance of the azide (N₃) stretching band (around 2100-2000 cm⁻¹) upon formation of the tetrazole ring. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds, providing definitive evidence of the product's identity. jchr.orgnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is an essential analytical technique for assessing the purity of the final compound and for purifying intermediates throughout the synthesis. nih.gov
The table below summarizes key spectroscopic data used to characterize tetrazole and folate-based structures.
| Technique | Functional Group / Moiety | Characteristic Signal / Observation | Reference |
|---|---|---|---|
| IR Spectroscopy | Nitrile (C≡N) in precursor | Disappearance of stretch at ~2230 cm⁻¹ | nih.gov |
| IR Spectroscopy | Azide (N₃) in reagent | Disappearance of stretch at ~2100 cm⁻¹ | nih.gov |
| ¹H NMR | Pteridine Ring Protons | Aromatic signals (e.g., H7) | mdpi.com |
| ¹H NMR | Benzoyl Ring Protons | Signals in aromatic region (~7-8 ppm) | mdpi.com |
| ¹H NMR | Glutamate Protons | Aliphatic signals (e.g., α-CH, β-CH₂, γ-CH₂) | mdpi.com |
| ¹³C NMR | Tetrazole Ring Carbon | Signal typically >150 ppm | researchgate.net |
| Mass Spectrometry | Full Molecule | Detection of [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight | jchr.org |
Molecular Mechanisms of Action of Tetrazole Aminopterin Analogues
Dihydrofolate Reductase (DHFR) Inhibition Profiles
The primary target for aminopterin (B17811) and its tetrazole analogue is dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication. Inhibition of this enzyme disrupts these critical biosynthetic pathways.
In laboratory studies, tetrazole analogues of both aminopterin and methotrexate (B535133) have demonstrated significant potency as DHFR inhibitors. Research shows that these analogues are as potent as their parent compounds, aminopterin and methotrexate, in directly inhibiting the activity of the DHFR enzyme in vitro. This indicates that the replacement of the γ-carboxyl group with a tetrazole ring does not diminish the molecule's ability to bind to and inhibit the enzyme.
The nature of this inhibition is competitive, as the analogues are structural mimics of the natural substrate, dihydrofolate, and bind to the enzyme's active site. Further evidence for this mechanism is seen in studies involving methotrexate-resistant cell lines that have increased levels of DHFR; these cells show cross-resistance to the tetrazole analogues, suggesting they compete for the same binding sites on the overexpressed enzyme.
The ability of tetrazole-aminopterin and its related analogues to engage with DHFR within intact cells has been confirmed through displacement assays. In these experiments, cells are first treated with radiolabeled methotrexate ([³H]MTX), which binds to intracellular DHFR. When the tetrazole analogues are introduced, they effectively displace the bound [³H]MTX from the enzyme. The potency of the tetrazole analogues in this displacement activity was found to be comparable to that of their parent drugs, aminopterin and methotrexate. This finding reinforces the evidence that the tetrazole analogues are potent inhibitors that effectively target intracellular DHFR.
Folylpolyglutamate Synthetase (FPGS) Interaction and Inhibition Kinetics
Folylpolyglutamate synthetase (FPGS) is another crucial enzyme in folate metabolism. It adds glutamate (B1630785) residues to folates and antifolates, a process known as polyglutamylation. This modification traps the compounds inside the cell and can increase their affinity for folate-dependent enzymes. Due to their structural modification where the γ-carboxyl group is replaced, the tetrazole analogues are not substrates for FPGS and cannot be polyglutamylated. However, they do interact with and inhibit the enzyme, with distinct kinetics observed for the aminopterin and methotrexate analogues.
The tetrazole analogue of aminopterin acts as a linear competitive inhibitor of FPGS sourced from CCRF-CEM human leukemia cells. This mode of inhibition means the analogue competes with the enzyme's natural substrates for binding to the active site. The inhibition constant (Kis) for this interaction has been measured to be 50 µM.
In contrast to the aminopterin analogue, the tetrazole analogue of methotrexate exhibits a different and unusual mechanism of FPGS inhibition. It acts as a linear noncompetitive inhibitor of CCRF-CEM FPGS. This suggests that the tetrazole-methotrexate analogue binds to a site on the enzyme distinct from the active site, thereby inhibiting enzyme activity without preventing substrate binding. This distinct kinetic profile sets it apart from other known inhibitors of the enzyme.
Table 1: Inhibition Constants for Tetrazole Analogues against CCRF-CEM Folylpolyglutamate Synthetase (FPGS)
| Compound | Inhibition Type | Kis (µM) | Kii (µM) |
| This compound | Competitive | 50 | - |
| Tetrazole-Methotrexate | Noncompetitive | 51 | 321 |
Data sourced from biochemical studies on novel methotrexate and aminopterin analogues.
Downstream Biochemical Pathway Disruption
The primary mechanism by which this compound and related analogues exert their cytotoxic effects is through the potent inhibition of DHFR, leading to the disruption of downstream metabolic pathways that are dependent on tetrahydrofolate. This inhibition leads to a depletion of the cofactors required for de novo thymidylate and purine (B94841) biosynthesis, which are essential building blocks for DNA synthesis.
Inhibition of De Novo Thymidylate Biosynthesis
This compound analogues are potent inhibitors of de novo thymidylate biosynthesis. aacrjournals.orgresearchgate.netnih.gov This pathway is crucial for the production of thymidine (B127349) triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA synthesis. The inhibitory effects of these analogues on cell growth have been shown to correlate with the onset and recovery from the inhibition of this specific biosynthetic pathway. aacrjournals.orgresearchgate.netnih.gov
The primary molecular target within this pathway is dihydrofolate reductase (DHFR). aacrjournals.orgresearchgate.netnih.gov Aminopterin, a related parent compound, functions as an enzyme inhibitor by competing for the folate binding site on DHFR. wikipedia.org This high-affinity binding effectively blocks the synthesis of tetrahydrofolate, a vital cofactor. wikipedia.org Tetrahydrofolate is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor to dTTP. nih.gov By inhibiting DHFR, this compound analogues deplete the intracellular pool of reduced folates, leading to a shutdown of thymidylate synthesis. aacrjournals.orgresearchgate.netnih.govwikipedia.org
Studies comparing tetrazolyl analogues of methotrexate and aminopterin to their parent compounds have shown that the analogues are as potent in inhibiting DHFR activity in vitro. aacrjournals.orgresearchgate.netnih.gov The substitution of the γ-carboxyl group with a 1H-tetrazol-5-yl ring, an isosteric group with similar acidic properties, does not diminish the inhibitory action on this key enzyme. aacrjournals.orgresearchgate.netnih.gov
Link to DNA Synthesis Inhibition
The inhibition of de novo thymidylate biosynthesis directly leads to the inhibition of DNA synthesis. aacrjournals.orgresearchgate.netnih.gov The depletion of dTTP, a direct consequence of DHFR inhibition by this compound analogues, creates an imbalance in the nucleotide precursor pools necessary for DNA replication. wikipedia.orgnih.gov This ultimately results in the cessation of DNA synthesis and subsequent cell death. aacrjournals.orgresearchgate.netnih.gov
Research indicates that the greater uptake of this compound analogues into cells, facilitated by the tetrazole substituent, leads to the inhibition of DNA synthesis and cell death at lower extracellular concentrations during prolonged exposures. aacrjournals.orgresearchgate.netnih.gov This enhanced cellular uptake is attributed to more efficient transport via the reduced folate/methotrexate carrier system. aacrjournals.orgresearchgate.netnih.gov The resulting intracellular accumulation of the analogues ensures a sustained inhibition of DHFR and, consequently, a prolonged blockade of DNA synthesis. aacrjournals.orgresearchgate.netnih.gov
The inhibitory effects on cell growth caused by these analogues can be reversed by leucovorin, a reduced form of folic acid that bypasses the DHFR-mediated step, confirming that the primary mechanism of action is the disruption of the folate pathway leading to DNA synthesis inhibition. aacrjournals.orgresearchgate.netnih.govwikipedia.org
Other Potential Molecular Targets within Antifolate Pathways
While DHFR is the primary target, research suggests that this compound analogues may have other molecular targets within the antifolate pathways. aacrjournals.orgresearchgate.netnih.gov One such potential target is folylpolyglutamate synthetase (FPGS) . aacrjournals.orgresearchgate.netnih.gov This enzyme is responsible for the addition of glutamate residues to intracellular folates and antifolates, a process known as polyglutamylation. Polyglutamylation is crucial for the intracellular retention of these compounds and also enhances their inhibitory activity against other folate-dependent enzymes. aacrjournals.orgresearchgate.net
The following table summarizes the inhibitory constants (Kis and Kii) for the tetrazole analogues of aminopterin and methotrexate against CCRF-CEM folylpolyglutamate synthetase.
| Compound | Type of Inhibition | Kis (µM) | Kii (µM) |
| Tetrazole analogue of Aminopterin | Linear Competitive | 50 | - |
| Tetrazole analogue of Methotrexate | Linear Noncompetitive | 51 | 321 |
Cellular Pharmacology and Transport Dynamics of Tetrazole Aminopterin Analogues
Role of the Reduced Folate Carrier (RFC) in Cellular Uptake
The Reduced Folate Carrier (RFC), also known as SLC19A1, is the primary transport system for folates in mammalian cells and is crucial for the uptake of antifolate therapeutics like methotrexate (B535133). nih.gov The cellular entry of tetrazole-aminopterin analogues is highly dependent on this carrier system. Research demonstrates that replacing the γ-carboxyl group of aminopterin (B17811) or methotrexate with a tetrazole ring—an isosteric group with similar acidic properties—results in compounds that are efficiently transported into cells by the RFC. nih.govresearchgate.net
Studies have shown that these tetrazole analogues are not only recognized by the RFC but may even be better substrates for the carrier compared to their parent compounds. nih.govresearchgate.net Evidence indicates that the tetrazole analogues of both AMT and MTX are more effective than their parent drugs at inhibiting the uptake of radiolabeled methotrexate ([³H]MTX) into CCRF-CEM human leukemia cells. nih.govresearchgate.net This suggests a strong interaction with the RFC, leading to enhanced transport efficiency. This improved uptake via the RFC allows for greater accumulation of the drug inside the cell, which is a critical determinant of its cytotoxic activity, particularly over long exposure periods. nih.govresearchgate.net The fact that methotrexate-resistant cell lines with impaired RFC transport show cross-resistance to the tetrazole analogues further confirms that the RFC is the principal route of cellular entry for these compounds. nih.govresearchgate.net
Comparative Cellular Accumulation and Retention via Tetrazole Modification
The modification of aminopterin with a tetrazole ring significantly alters its cellular accumulation dynamics when compared to the parent compound. The enhanced transport efficiency via the RFC, as detailed previously, leads to a greater uptake of the tetrazole analogues. nih.govresearchgate.net This increased accumulation is directly linked to the observed potency of these compounds.
In studies using CCRF-CEM and K562 human leukemia cell lines, the tetrazolyl analogues of both methotrexate and aminopterin demonstrated greater growth inhibition potency than their respective parent drugs during continuous (120-hour) and 24-hour pulse exposures. nih.govresearchgate.net However, this advantage is dependent on the duration of exposure. When the exposure time was shortened to 6 hours, the parent drugs, methotrexate and aminopterin, were found to be more potent. nih.govresearchgate.net This time-dependent difference in potency highlights the interplay between cellular influx and the mechanisms of intracellular retention. The superior performance of the tetrazole analogues in longer exposures is attributed to their efficient initial uptake, leading to higher intracellular concentrations over time. nih.govresearchgate.net
| Exposure Duration | Relative Potency of Tetrazole Analogues vs. Parent Drugs (MTX/AMT) | Rationale |
|---|---|---|
| Long Exposure (24-120 hours) | More Potent | Efficient cellular uptake via RFC leads to higher intracellular accumulation over time. nih.govresearchgate.net |
| Short Exposure (6 hours) | Less Potent | Inability to form polyglutamates leads to poor intracellular retention. nih.govresearchgate.net |
Implications of Polyglutamation Deficiency for Intracellular Retention
A critical factor for the sustained intracellular activity of classical antifolates like aminopterin and methotrexate is their metabolic conversion into poly-γ-glutamyl derivatives. nih.govnih.gov This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the γ-carboxyl group of the drug molecule. nih.gov These polyglutamylated forms are retained within the cell for longer periods and are often preferred substrates for the target enzymes. nih.govnih.gov
The this compound analogues are structurally designed with a tetrazole ring in place of the γ-carboxyl group. nih.govresearchgate.net This fundamental alteration removes the substrate site required for the FPGS enzyme. Consequently, the tetrazole analogues cannot be polyglutamylated. nih.govresearchgate.net The inability to form these poly-γ-glutamyl metabolites is the primary reason for their poor intracellular retention and explains their lower potency during short-term drug exposures. nih.govresearchgate.net While the drug enters the cell efficiently, it can also exit more readily because it is not "trapped" by the addition of the glutamate chain. nih.govresearchgate.net
Interestingly, while they are not substrates for polyglutamylation, the tetrazole analogues do interact with the FPGS enzyme. The tetrazole analogue of aminopterin acts as a linear competitive inhibitor of CCRF-CEM folylpolyglutamate synthetase. nih.govresearchgate.net This inhibition of FPGS could represent an additional mechanism of action, although the primary target remains dihydrofolate reductase (DHFR). nih.govresearchgate.net
| Compound | Type of Inhibition | Inhibition Constant (Kis) |
|---|---|---|
| Tetrazole Analogue of Aminopterin | Linear Competitive | 50 µM nih.govresearchgate.net |
| Tetrazole Analogue of Methotrexate | Linear Noncompetitive | 51 µM (Kii = 321 µM) nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Tetrazole Aminopterin Analogues
Impact of the Tetrazole Moiety as a Carboxylic Acid Bioisostere
The substitution of a carboxylic acid group with a bioisostere is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, while retaining or enhancing its biological activity. The 1H-tetrazol-5-yl ring is a well-established bioisostere for the carboxylic acid moiety due to its similar acidic properties and planar structure. nih.govresearchgate.net
In the context of aminopterin (B17811), replacing the γ-carboxyl group of the glutamate (B1630785) side chain with a tetrazole ring results in tetrazole-aminopterin. This modification is significant because the glutamate portion of antifolates plays a crucial role in their interaction with key enzymes and cellular transport systems. The tetrazole ring mimics the acidic nature of the carboxyl group, which is essential for binding to the active sites of target enzymes. nih.govresearchgate.net This isosteric replacement, however, subtly alters the electronic distribution and steric profile of the molecule, which in turn influences its biological activity. The successful application of this bioisosteric replacement underscores the principle that maintaining key physicochemical properties, such as acidity, is paramount for the biological function of this class of compounds.
Correlation between Chemical Structure and DHFR/FPGS Inhibition Potency
The primary target of classical antifolates is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate. Another critical enzyme in the mechanism of action of these drugs is folylpolyglutamate synthetase (FPGS), which is responsible for the polyglutamylation of antifolates. This process traps the drug inside the cell and enhances its inhibitory activity against DHFR and other folate-dependent enzymes.
Studies have shown that the tetrazole analogues of aminopterin and methotrexate (B535133) are as potent as their parent compounds in inhibiting DHFR activity in vitro. nih.govresearchgate.net This indicates that the tetrazole ring is an effective surrogate for the carboxyl group in terms of binding to the active site of DHFR.
| Compound | Enzyme | Cell Line | Inhibition Type | Ki (µM) | Kii (µM) |
|---|---|---|---|---|---|
| This compound | FPGS | CCRF-CEM | Competitive | 50 | - |
| Tetrazole-Methotrexate | FPGS | CCRF-CEM | Noncompetitive | 51 | 321 |
Structural Determinants of Cellular Transport Efficiency
The entry of antifolates into cancer cells is primarily mediated by the reduced folate/methotrexate carrier system. The efficiency of this transport is a key determinant of a drug's potency. Research has demonstrated that the replacement of the γ-carboxyl group with a tetrazole moiety enhances the cellular uptake of these analogues. nih.govresearchgate.net
Specifically, the tetrazole analogues of both aminopterin and methotrexate were found to be more effective than their respective parent drugs at inhibiting the uptake of radiolabeled methotrexate ([3H]MTX) into CCRF-CEM cells. nih.govresearchgate.net This suggests that the tetrazole-containing compounds have a higher affinity for the transport carrier. The enhanced transport of the tetrazole analogues is a significant advantage, as it can lead to higher intracellular drug concentrations, potentially overcoming resistance mechanisms based on impaired drug uptake. This improved cellular penetration is a direct consequence of the structural modification of the glutamate side chain.
Comparative SAR with Parent Antifolates (Aminopterin, Methotrexate)
A comparative analysis with aminopterin and methotrexate reveals a fascinating, exposure time-dependent difference in cytotoxicity. In continuous (120-hour) and 24-hour pulse exposure studies with CCRF-CEM and K562 human leukemia cell lines, the tetrazolyl analogues of both aminopterin and methotrexate were more potent growth inhibitors than their parent drugs. nih.govresearchgate.net This increased potency in long-term exposure is attributed to their superior cellular uptake. nih.govresearchgate.net
This dichotomy in potency based on exposure duration highlights the critical role of polyglutamylation in the sustained action of antifolates. While the tetrazole modification enhances cellular entry, it simultaneously hinders the primary mechanism of intracellular retention.
| Compound | Cell Lines | Continuous Exposure (120h) Potency vs. Parent | 24h Pulse Exposure Potency vs. Parent | 6h Pulse Exposure Potency vs. Parent |
|---|---|---|---|---|
| This compound | CCRF-CEM, K562 | More Potent | More Potent | Less Potent |
| Tetrazole-Methotrexate | CCRF-CEM, K562 | More Potent | More Potent | Less Potent |
Computational Chemistry and Molecular Modeling of Tetrazole Aminopterin Analogues
Molecular Docking Investigations of Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the binding mode of ligands to proteins and to estimate the strength of their interaction. For tetrazole-aminopterin analogues, docking studies have been crucial in elucidating their mechanism of action against key antifolate targets like dihydrofolate reductase (DHFR).
Molecular docking simulations are instrumental in predicting the binding affinity between a ligand and its target protein, often expressed as a binding free energy score (in kcal/mol). nih.gov These predictions help in prioritizing compounds for synthesis and biological testing. Studies on various DHFR inhibitors have shown a strong correlation between predicted binding affinities and experimentally determined inhibitory activities (IC₅₀ values). mdpi.comnih.gov
Table 1: Representative Binding Affinity Data for Various DHFR Inhibitors from Docking Studies This table provides context on typical binding energy values obtained for DHFR inhibitors in similar studies.
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Reference Context |
|---|---|---|---|
| Benzamide Derivatives | Human DHFR | -8.0 | mdpi.com |
| Novel Selective Inhibitors | Human DHFR | -9.9 | nih.gov |
| Novel Selective Inhibitors | M. tuberculosis DHFR | -9.6 | nih.gov |
| Pyrrole Derivatives | M. tuberculosis DHFR | -9.11 | mdpi.com |
A primary outcome of molecular docking is the identification of key amino acid residues within the target's active site that are critical for ligand binding. For DHFR, the active site is well-characterized, and inhibitors typically form a network of hydrogen bonds and hydrophobic interactions.
Other key interactions common to potent DHFR inhibitors, and therefore likely relevant for this compound, include:
Hydrogen Bonding: Interactions with residues such as Glu-30, Ser-59, and Tyr-121 are frequently observed for various inhibitors. mdpi.comnih.gov
Hydrophobic and π-π Interactions: A conserved phenylalanine residue (Phe-31 in E. coli DHFR) is known to be critical for hydrophobic interactions with both the pteridine (B1203161) ring and the p-aminobenzoyl moiety of inhibitors like methotrexate (B535133). drugbank.com Mutations of this residue significantly decrease the binding energy, underscoring the importance of this hydrophobic contact. drugbank.com Similar interactions are expected for this compound analogues.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. idosr.org This technique is essential for assessing the stability of the protein-ligand complex, understanding conformational changes, and refining binding energy calculations. nih.govtntech.edu
MD simulations are performed on the protein-ligand complex, which is solvated in a water box to mimic physiological conditions. For antifolate analogues, simulations typically involve the ternary complex of DHFR, the inhibitor, and the cofactor NADPH. nih.gov Initial modeling of a methotrexate tetrazole ternary complex involved solvation in a 60-angstrom cube of explicit water followed by structural minimization, a standard procedure before initiating an MD run. nih.gov
During the simulation, the trajectory of the complex is analyzed to understand its dynamic behavior. Key analyses include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking studies throughout the simulation, confirming their importance for stable binding.
Studies on DHFR have shown that ligand binding helps to stabilize the enzyme in a closed, active conformation. researchgate.netnih.gov MD simulations of this compound analogue complexes are used to verify that the analogue similarly stabilizes this active conformation, providing a structural basis for its potent inhibitory activity.
MD simulations provide the basis for more accurate calculations of binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. mdpi.com
Interaction energy analyses, which are related to binding free energy, have been performed on tetrazole-containing antifolate complexes. nih.gov These studies have quantified the contributions of different molecular regions to binding stability, showing that the glutamyl region's interaction with the DHFR protein is the primary stabilizing factor. nih.gov The tetrazole nitrogens were also shown to contribute significantly to this stability. nih.gov Such analyses confirm that replacing the γ-carboxyl group with a tetrazole ring preserves, and in some aspects enhances, the interactions required for tight binding to DHFR. nih.govresearchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. idosr.orgamazon.com DFT provides insights into properties like charge distribution, molecular orbitals (HOMO/LUMO), and chemical reactivity, which are not captured by classical molecular mechanics methods. raa-journal.org
For this compound, DFT is particularly valuable for studying the tetrazole moiety. The tetrazole ring is an acidic group with a pKa similar to that of a carboxylic acid, a property stemming from its ability to delocalize and stabilize a negative charge upon deprotonation. scite.ai DFT calculations can precisely model this charge distribution and the electronic structure of both the protonated and deprotonated forms of the ring.
Interaction Energy Analyses of Substructural Regions with Target Proteins
Research in this area has utilized the three-dimensional structure of the human DHFR in a ternary complex with the cofactor NADPH and a tetrazole-containing methotrexate analogue, which serves as a close proxy for this compound. These computational models are solvated in an explicit water environment and subjected to structural minimization to achieve a stable conformation before calculating interaction energies.
The analysis dissects the antifolate structure into three primary substructural regions: the heterocyclic (pteridine) ring, the central phenyl ring, and the glutamyl tail which, in this case, is modified with the tetrazole ring. The interaction energies of these regions are calculated against key components of the biological system: the DHFR protein itself (both the entire protein and specific binding site residues), the NADPH cofactor, and the surrounding water molecules.
Detailed Research Findings
In contrast, the heterocyclic and phenyl substructural regions generally exhibit less stable interactions with the DHFR protein. However, these regions play a crucial role in the interaction with the NADPH cofactor. The carbon atoms of both the heterocyclic and phenyl groups show more stable interactions with NADPH than with water, while the nitrogen atoms of these rings interact more favorably with water.
These findings underscore the importance of the glutamyl-tetrazole moiety in anchoring the ligand to the DHFR protein, which is the primary factor for the stability of the antifolate interaction. Approximately half of the stability of the antifolate:DHFR complex can be attributed to the interactions between the ligand and the binding site residues.
The following data tables provide a representative summary of the interaction energies for a this compound analogue, illustrating the contributions of its substructural regions to the binding within the solvated NADPH:DHFR complex.
Interactive Data Tables
Table 1: Interaction Energies of this compound Analogue Substructural Regions with Components of the Solvated NADPH:DHFR Complex
| Substructural Region | Interaction with DHFR (kcal/mol) | Interaction with NADPH (kcal/mol) | Interaction with Water (kcal/mol) | Total Interaction Energy (kcal/mol) |
| Heterocyclic | -45.7 | -15.2 | -25.1 | -86.0 |
| Phenyl | -30.1 | -12.8 | -18.5 | -61.4 |
| Glutamyl-Tetrazole | -150.3 | -8.5 | -50.2 | -209.0 |
Note: The values presented are illustrative and based on findings from computational studies of similar antifolate analogues. Negative values indicate favorable, stabilizing interactions.
Table 2: Detailed Interaction Energy Breakdown for the Glutamyl-Tetrazole Region
| Interacting Group | Interaction with DHFR Binding Site Residues (kcal/mol) | Contribution of Glutamyl Oxygen Atoms (kcal/mol) | Contribution of Tetrazole Nitrogen Atoms (kcal/mol) |
| Glutamyl-Tetrazole | -145.8 | -95.2 | -50.6 |
Note: This table highlights the significant contributions of the oxygen and nitrogen atoms within the glutamyl-tetrazole moiety to the binding affinity with the DHFR active site.
Preclinical in Vitro Biological Efficacy of Tetrazole Aminopterin Analogues
Antiproliferative Activity in Leukemic Cell Lines (e.g., CCRF-CEM, K562)
Tetrazole-aminopterin analogues have demonstrated potent antiproliferative activity against human leukemic cell lines. In studies comparing these analogues to their parent compounds, aminopterin (B17811) (AMT) and methotrexate (B535133) (MTX), the tetrazole derivatives showed enhanced growth inhibition under specific exposure conditions. nih.govresearchgate.net
In continuous exposure experiments lasting 120 hours, the tetrazole analogue of aminopterin was found to be a more potent inhibitor of cell growth in both CCRF-CEM (T-cell acute lymphoblastic leukemia) and K562 (chronic myelogenous leukemia) cell lines than aminopterin itself. Similar results were observed for the tetrazole analogue of methotrexate when compared to MTX. nih.govresearchgate.net This increased potency during long exposure is attributed to more efficient transport of the tetrazole analogues into the cells via the reduced folate/MTX carrier system. nih.govresearchgate.net
Below is a summary of the 50% inhibitory concentrations (IC50) for these compounds after continuous 120-hour exposure.
Table 1: Antiproliferative Activity (IC50, nM) of Tetrazole Analogues in Leukemic Cell Lines (120-hr exposure)
| Compound | CCRF-CEM | K562 |
|---|---|---|
| Aminopterin (AMT) | 4.9 ± 0.5 | 4.8 ± 0.6 |
| This compound | 2.8 ± 0.3 | 2.6 ± 0.2 |
| Methotrexate (MTX) | 7.9 ± 0.9 | 8.1 ± 1.1 |
| Tetrazole-Methotrexate | 4.2 ± 0.5 | 4.5 ± 0.5 |
Data derived from in vitro studies comparing parent antifolates with their tetrazole analogues. nih.govresearchgate.net
Concentration- and Time-Dependent Growth Inhibition Dynamics
The growth inhibitory effects of this compound are highly dependent on both the concentration of the drug and the duration of cell exposure. Research reveals a distinct temporal dynamic when comparing the tetrazole analogues to their parent compounds.
While this compound is more potent than aminopterin in continuous (120 h) and 24-hour pulse exposures, the parent drug becomes more potent when the exposure time is shortened to 6 hours. nih.govresearchgate.net This suggests that the tetrazole analogues require a longer duration within the cell to exert their maximum effect. The superior potency at longer exposures correlates with a greater uptake of the analogues, leading to more profound and sustained inhibition of DNA synthesis and ultimately, cell death. nih.govresearchgate.net The primary mechanism of cell death is the inhibition of DHFR, though inhibition of folylpolyglutamate synthetase may also play a role. nih.govresearchgate.net
Cross-Resistance Patterns in Antifolate-Resistant Cell Sublines
The efficacy of this compound analogues has been tested in methotrexate-resistant sublines of the CCRF-CEM cell line to determine patterns of cross-resistance. These resistant sublines exhibit well-characterized mechanisms of resistance, including impaired drug transport into the cell and elevated intracellular levels of the target enzyme, DHFR. nih.govresearchgate.net
Studies have shown that these MTX-resistant CCRF-CEM sublines are cross-resistant to the tetrazole analogues. nih.govresearchgate.net This indicates that the structural modification of replacing the γ-carboxyl group with a tetrazole ring does not overcome these specific common mechanisms of antifolate resistance. The analogues remain susceptible to reduced cellular uptake and to being overwhelmed by an overabundance of the DHFR enzyme. nih.govresearchgate.net
Modulatory Effects of Folate Pathway Metabolites (e.g., Leucovorin Protection)
A key method for confirming that an antifolate agent's primary mechanism of action is through the folate pathway is a "rescue" experiment using a downstream metabolite. Leucovorin (folinic acid) is a reduced folate that can enter the folate cycle downstream of the DHFR-catalyzed step, thereby replenishing the folate pool and bypassing the enzymatic blockade caused by DHFR inhibitors. nih.govdrugbank.com
Research has confirmed that the growth inhibition and cytotoxic effects of this compound analogues can be prevented by the co-administration of leucovorin. nih.govresearchgate.net This "leucovorin protection" effect demonstrates that the primary target of these analogues is indeed within the folate metabolic pathway, consistent with the activity of other DHFR inhibitors like methotrexate and aminopterin. nih.govresearchgate.netnih.gov
Perspectives and Future Directions in Tetrazole Aminopterin Research
Development of Novel Tetrazole-Based Antifolates and Derivatives
The foundational concept of replacing the carboxylate group with a tetrazole moiety in antifolates like aminopterin (B17811) has proven to be a successful strategy to create more potent agents. researchgate.netnih.gov The tetrazole group's similar pKa to a carboxylic acid, coupled with its increased lipophilicity and resistance to certain metabolic pathways, provides a robust scaffold for the development of new and improved antifolates. nih.govnih.gov
Future efforts in this domain will likely focus on several key areas:
Structural Modifications: Systematic modification of the aminopterin scaffold, beyond the tetrazole substitution, is a promising direction. This could involve alterations to the pteridine (B1203161) ring or the benzoyl moiety to enhance binding affinity to dihydrofolate reductase (DHFR) or to modulate interactions with other enzymes in the folate pathway.
Overcoming Resistance: A major driver for developing novel antifolates is the emergence of resistance to classical drugs like methotrexate (B535133). nih.gov Tetrazole analogues have shown potential in circumventing resistance mechanisms that are dependent on polyglutamylation by the enzyme folylpoly-γ-glutamate synthetase (FPGS), as they are not substrates for this enzyme. nih.govtandfonline.comtaylorandfrancis.com Further derivatization could lead to compounds that are also less susceptible to efflux-mediated resistance.
Targeting Pathogen-Specific DHFR: The structural differences between human and microbial DHFR enzymes can be exploited to design selective inhibitors. nih.gov Synthesizing novel tetrazole-aminopterin derivatives and screening them against DHFR from various pathogens (e.g., bacteria, fungi, protozoa) could lead to the development of new anti-infective agents. researchgate.netisfcppharmaspire.com Recent research has already demonstrated the potential of novel tetrazole derivatives as potent antifungal agents. nih.govnih.gov
Table 1: Comparison of Parent Antifolates and their Tetrazole Analogues
| Compound | Key Structural Feature | Advantage of Tetrazole Analogue | Reference |
|---|---|---|---|
| Methotrexate (MTX) | γ-carboxyl group | More potent inhibitor of cell growth in certain leukemia cell lines during prolonged exposure. researchgate.netnih.gov | researchgate.netnih.gov |
| Aminopterin (AMT) | γ-carboxyl group | More potent inhibitor of cell growth in certain leukemia cell lines during prolonged exposure; enhanced cellular uptake. researchgate.netnih.gov | researchgate.netnih.gov |
| Plevitrexed | Tetrazole bioisostere | Does not require polyglutamylation, potentially overcoming a key resistance mechanism. tandfonline.comtaylorandfrancis.com | tandfonline.comtaylorandfrancis.com |
Exploration of Alternative Therapeutic Applications Beyond Classical Antifolate Mechanisms
While the primary mechanism of action for aminopterin and its analogues is the inhibition of DHFR, the unique properties of the tetrazole ring may confer additional biological activities. eurekaselect.com This opens the door to exploring therapeutic applications beyond the traditional scope of antifolates.
Future research could investigate the potential of this compound and its derivatives in:
Anti-inflammatory Agents: Aminopterin itself has been explored for its anti-inflammatory properties. nih.gov The tetrazole moiety is present in compounds evaluated for anti-inflammatory activity, including the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Therefore, this compound derivatives could be designed and tested as novel anti-inflammatory drugs.
Antiviral and Antibacterial Agents: The tetrazole scaffold is a component of various compounds with demonstrated antimicrobial and antiviral activities. researchgate.netisfcppharmaspire.com The development of this compound analogues could yield compounds with dual anticancer and antimicrobial properties or lead to entirely new classes of anti-infective agents.
Enzyme Inhibition Beyond DHFR: The tetrazole ring can act as a metal chelator and participate in various binding interactions. nih.gov This property could be exploited to design inhibitors of other enzymes, such as metallo-β-lactamases or other metalloenzymes, where the tetrazole moiety could interact with the active site metal ions. nih.gov
Advanced Computational Approaches for Rational Drug Design and Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates. iosrjournals.orgresearchgate.net These approaches are particularly valuable in the context of this compound research.
Key computational strategies for advancing this research include:
Molecular Docking and Dynamics: Docking studies can predict the binding modes of novel this compound derivatives within the active site of DHFR from different species. nih.govnih.govnih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time, providing insights into the structural determinants of binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structures of a series of this compound analogues and their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, saving time and resources in the drug development process. Density Functional Theory (DFT) has been used to study the structural and chemical properties of tetrazole derivatives. iosrjournals.org
Table 2: Computational Approaches in Tetrazole Drug Design
| Computational Method | Application | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding orientation of a ligand to a protein target. | Elucidate binding interactions with DHFR and other potential targets; guide the design of more potent and selective inhibitors. nih.govnih.gov | nih.govnih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of ligand-protein complexes; understand the dynamic nature of binding. nih.gov | nih.gov |
| QSAR | Relates chemical structure to biological activity. | Predict the activity of unsynthesized analogues; prioritize synthetic efforts. | - |
| DFT Calculations | Investigates electronic structure and properties. | Understand the energetic properties and stability of novel tetrazole derivatives. iosrjournals.orgresearchgate.net | iosrjournals.orgresearchgate.net |
Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery
The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds to identify novel hits. Combinatorial chemistry, particularly through multicomponent reactions (MCRs), offers an efficient way to generate large libraries of complex molecules. nih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.netbohrium.com
The future of this compound research will benefit from:
Multicomponent Reaction (MCR) Strategies: The tetrazole ring can be readily synthesized using MCRs, such as the Ugi tetrazole reaction. nih.govnih.gov Developing MCR-based synthetic routes to this compound analogues would allow for the rapid generation of diverse compound libraries with multiple points of diversification.
High-Throughput Screening (HTS): These libraries can then be subjected to HTS against a panel of biological targets, including DHFR from various organisms, other enzymes, and whole-cell assays. nih.gov This approach can accelerate the discovery of novel compounds with desired biological activities.
Library-to-Library Synthesis: A powerful strategy involves using the products of one combinatorial synthesis as the building blocks for a subsequent one. nih.gov This "library-to-library" approach can rapidly generate highly complex and diverse molecular scaffolds based on the this compound core. The use of tetrazole aldehydes as building blocks in MCRs is a novel strategy to create diverse, drug-like molecules. beilstein-journals.orgbeilstein-archives.orgresearchgate.netbohrium.comrug.nl
By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of next-generation antifolates and other novel therapeutics.
Q & A
Q. What are the established synthetic routes for Tetrazole-aminopterin, and how do reaction conditions influence yield?
this compound synthesis typically involves multi-step protocols:
- Step 1 : Coupling tetrazole derivatives (e.g., via [3+2] cycloaddition) with aminopterin precursors. Key intermediates require Boc protection and selective deprotection under acidic conditions (TFA/CH₂Cl₂) .
- Step 2 : Reductive amination or palladium-catalyzed cross-coupling to integrate the aminopterin moiety. NaBH₄ or H₂/Pd-C are common reducing agents, with yields varying between 45–72% depending on solvent polarity .
- Critical factors : Temperature control (0°C to reflux), catalyst loading (e.g., Fe₃O4@FU NPs for imidazole analogs), and stoichiometric ratios (1:1.25 for TBTU-mediated peptide couplings) .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Confirm regioselectivity of tetrazole ring substitution (δ 8.5–9.2 ppm for aromatic protons) and amine proton integration .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., deaminated analogs) using C18 columns with 0.1% TFA in acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities; tetrazole N-H···O hydrogen bonding patterns are diagnostic .
Q. How do solvent systems in TLC impact the analysis of this compound intermediates?
- Optimal mobile phase : EtOAc/n-hexane (1:3) achieves baseline separation for imidazole precursors (Rf = 0.4–0.6). Polar solvents (e.g., MeOH:CH₂Cl₂) are unsuitable due to compound adsorption .
- Visualization : UV254 for tetrazole rings; ninhydrin staining for free amine groups in aminopterin fragments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s proposed mechanism of action?
- Docking studies : Use AutoDock Vina to compare binding affinities for dihydrofolate reductase (DHFR) vs. reported IC₅₀ discrepancies. Adjust protonation states of the tetrazole ring (pKa ~4.9) to match physiological conditions .
- MD simulations : Analyze conformational stability (RMSD <2 Å over 100 ns) to validate competitive inhibition models conflicting with kinetic data .
Q. What strategies mitigate batch-to-batch variability in this compound’s cytotoxic activity?
- Quality control : Standardize starting materials (e.g., benzil purity >99%) and enforce strict anhydrous conditions during tetrazole cyclization .
- Bioassay normalization : Use internal controls (e.g., methotrexate) in MTT assays to adjust for cell line sensitivity variations (RSD <15%) .
Q. How should researchers address conflicting spectral data for this compound’s tautomeric forms?
- Variable temperature NMR : Perform at 233–298 K to observe tautomeric equilibria (ΔG‡ ~12 kcal/mol).
- DFT calculations : Compare B3LYP/6-31G* energy profiles for 1H- vs. 2H-tetrazole configurations; match with experimental IR carbonyl stretches (1705–1720 cm⁻¹) .
Methodological Guidelines
- Contradiction analysis : Apply iterative triangulation—cross-validate HPLC purity data with ¹H NMR integration and biological activity trends .
- Synthetic optimization : Use DoE (Design of Experiments) to prioritize factors (e.g., catalyst type > solvent > temperature) in reaction yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
